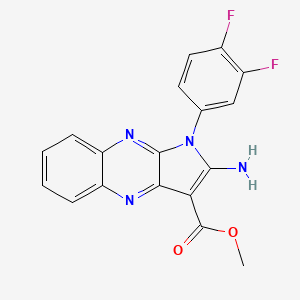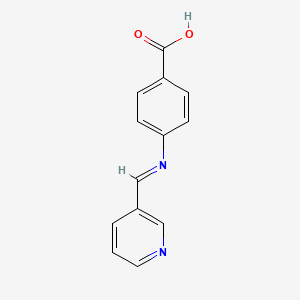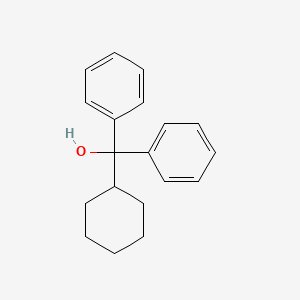![molecular formula C22H28 B11967022 Tricyclo[14.2.2.23,6]docosa-3,4,5,16,18,19-hexaene CAS No. 5698-88-4](/img/structure/B11967022.png)
Tricyclo[14.2.2.23,6]docosa-3,4,5,16,18,19-hexaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tricyclo[142223,6]docosa-3,4,5,16,18,19-hexaene is a complex organic compound with the molecular formula C22H28 It is characterized by its unique tricyclic structure, which includes multiple fused rings and double bonds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo[14.2.2.23,6]docosa-3,4,5,16,18,19-hexaene typically involves multiple steps, including key reactions such as the Diels-Alder reaction and the Conia-ene reaction. These reactions help in constructing the complex tricyclic framework of the compound. The reaction conditions often require precise control of temperature, pressure, and the use of specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of its synthesis. advancements in synthetic chemistry and process optimization may enable scalable production methods in the future.
Analyse Des Réactions Chimiques
Types of Reactions
Tricyclo[14.2.2.23,6]docosa-3,4,5,16,18,19-hexaene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Various halogenating agents and nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alkanes or alcohols.
Applications De Recherche Scientifique
Tricyclo[14.2.2.23,6]docosa-3,4,5,16,18,19-hexaene has several scientific research applications, including:
Chemistry: Used as a model compound to study complex tricyclic structures and reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of Tricyclo[14.2.2.23,6]docosa-3,4,5,16,18,19-hexaene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. Detailed studies on its molecular interactions and pathways are ongoing to fully understand its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tricyclo[4.3.1.03,7]decane: Known for its cage-like structure and found in various natural products.
Bicyclo[2.2.2]octane: A simpler tricyclic compound used in synthetic chemistry.
Uniqueness
Tricyclo[1422
Propriétés
Numéro CAS |
5698-88-4 |
|---|---|
Formule moléculaire |
C22H28 |
Poids moléculaire |
292.5 g/mol |
Nom IUPAC |
tricyclo[14.2.2.23,6]docosa-1(18),3(22),4,6(21),16,19-hexaene |
InChI |
InChI=1S/C22H28/c1-2-4-6-8-19-10-14-21(15-11-19)18-22-16-12-20(13-17-22)9-7-5-3-1/h10-17H,1-9,18H2 |
Clé InChI |
SYHWDGVHTBCZLI-UHFFFAOYSA-N |
SMILES canonique |
C1CCCCC2=CC=C(CC3=CC=C(CCCC1)C=C3)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-(1-Hydroxyethyl)-2,2-dimethylcyclobutyl]acetic acid](/img/structure/B11966948.png)



![ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-{[5-(3-chlorophenyl)-2-furyl]methylene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11966971.png)

![isopropyl (2E)-2-(4-chlorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11966992.png)
![2-[(dibenzo[b,d]furan-3-ylamino)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11966998.png)




![diisobutyl 4-[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11967027.png)
